n1-((1h-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine
Description
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring:
- A benzene ring with amine groups at positions 1 and 4.
- A 2-methyl group on the benzene ring.
- An imidazol-4-ylmethyl substituent at the N1 position.
The compound’s molecular formula is C11H14N4 (MW: 202.25 g/mol). Its structure combines aromaticity, basicity (from the imidazole ring), and lipophilicity (from the methyl groups), making it a candidate for biological and coordination chemistry applications.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6,12H2,1H3,(H,13,15) |
InChI Key |
ZGMDQCNUHVBSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NCC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the benzene ring.
Substitution: The amine groups and the imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, influencing their activity. The benzene ring and amine groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Effects
Target Compound vs. N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Core Structure : Both share a benzene-1,4-diamine backbone.
- Substituents :
- The target’s imidazole ring offers stronger basicity compared to pyridine derivatives.
Target Compound vs. SI78 (Pyrazolylmethyl Derivative)
- Substituents: Target: Imidazol-4-ylmethyl (basic, H-bond donor). SI78: Pyrazolylmethyl (less basic, weaker H-bonding) .
- Impact :
- The imidazole in the target may enhance solubility in polar solvents and interaction with biological targets (e.g., enzymes).
Physical and Chemical Properties
- The bipyridinyl analog’s larger structure reduces solubility but may enhance photophysical properties .
Interaction with Diamine Oxidase (DAO)
- Histamine : A primary DAO substrate (28.16 mU activity) due to its small size and imidazole ring .
- Target Compound : Larger structure may reduce DAO affinity but could act as an inhibitor or modulate enzyme activity.
Coordination Chemistry
- Analog () : Benzimidazole-based ligands (abb, tbb) form stable complexes with transition metals (e.g., Ni²⁺) .
- Target Compound : The imidazole group may chelate metals, but steric hindrance from the methyl groups could limit coordination.
Kinase Inhibition Potential
- Pyridinylimidazole Derivatives () : Exhibit moderate JNK3 affinity, suggesting the target’s imidazole-methyl group could similarly interact with kinase active sites .
Biological Activity
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine, also known as a derivative of imidazole and benzene, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with an imidazole moiety and two amine groups. Its molecular formula is with a molecular weight of 202.26 g/mol. The structural characteristics allow it to interact with various biological targets effectively.
Kinase Inhibition
This compound exhibits significant biological activity primarily through the inhibition of specific kinases. Notably, it shows moderate affinity for c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and cancer. The selectivity against closely related kinases enhances its therapeutic potential by minimizing off-target effects.
Table 1: Kinase Inhibition Profile
| Kinase Target | Affinity (Ki) | Biological Relevance |
|---|---|---|
| JNK3 | Moderate | Neurodegenerative disorders, cancer |
| JNK1 | Low | Less relevant |
| JNK2 | Low | Less relevant |
Binding Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been conducted to assess the effectiveness of this compound as an inhibitor. These studies reveal crucial insights into its selectivity profile against other kinases.
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound. The mechanism was attributed to the induction of apoptosis via the JNK signaling pathway .
Neuroprotective Effects
Another study explored the neuroprotective properties of this compound in a model of Alzheimer's disease. The results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in animal models .
Comparative Analysis with Similar Compounds
This compound's unique structure allows for specific interactions with biological targets that may not be present in simpler compounds. A comparison with structurally similar compounds highlights its distinctiveness:
Table 2: Comparison of Similar Compounds
| Compound Name | Key Features |
|---|---|
| 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | Fluorine substitution; used in neurological diso |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
